Furo[3,2-c]pyridine-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-4-7-3-6-5-10-2-1-8(6)11-7/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQJGFGWDBCUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549935 | |
| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-13-1 | |
| Record name | Furo[3,2-c]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Furo 3,2 C Pyridine Chemistry
Mechanistic Frameworks for Furo[3,2-c]pyridine (B1313802) Ring Formation
The construction of the furo[3,2-c]pyridine core can be approached through several distinct mechanistic strategies, each offering unique advantages in terms of starting material accessibility, reaction conditions, and substituent pattern control.
Radical-Type Mechanisms in Oxidative Cyclizations
Oxidative cyclization represents a powerful method for the formation of the furan (B31954) ring in furo[3,2-c]pyridine systems. These reactions often proceed through radical intermediates, particularly when utilizing oxidizing agents like iodine or metal catalysts. In a general sense, the synthesis of substituted furopyridines can be achieved through an iodine-mediated oxidative tandem cyclization of enaminones. This process involves the formation of C-C, C-N, and C-O bonds in a single operation researchgate.net.
Another relevant example, although for the analogous furo[3,2-c]coumarin system, involves a radical-type mechanism where a 4-hydroxycoumarin (B602359) is converted into a carbon-centered radical by an iron(III) catalyst. This radical then reacts with an alkyne to form a vinyl radical intermediate, which subsequently cyclizes and aromatizes to the furan ring. A similar radical-initiated pathway can be envisioned for the synthesis of furo[3,2-c]pyridines, starting from appropriately substituted pyridine (B92270) precursors.
Visible-light photoredox catalysis also offers a route to furan ring construction via radical intermediates. For instance, the coupling of 3-bromo-4-hydroxycoumarins with functionalized alkynes under iridium catalysis proceeds through a single-electron transfer (SET) pathway, generating radical species that lead to the fused furan ring. This methodology highlights the potential for developing radical-based syntheses of furo[3,2-c]pyridines under mild, light-induced conditions.
| Starting Materials | Reagents/Conditions | Product | Mechanism Type |
| Enaminones | I2 | Substituted Furopyridines | Iodine-mediated oxidative cyclization |
| 4-Hydroxycoumarin, Phenylacetylene | Fe(III) | Furo[3,2-c]coumarin | Radical-type oxidative cyclization |
| 3-Bromo-4-hydroxycoumarin, Aromatic Alkynes | Visible light, Iridium catalyst | Furo[3,2-c]coumarin | Photoredox-catalyzed radical cyclization |
Sequential Nucleophilic Attack and Cyclization Pathways
A common and versatile approach to the furo[3,2-c]pyridine skeleton involves a sequence of nucleophilic attack followed by a cyclization step. A prime example is the Pictet-Spengler reaction, which has been successfully applied to the synthesis of tetrahydrofuro[3,2-c]pyridines. This method is based on the condensation of 2-(furan-2-yl)ethanamines with aldehydes, followed by an acid-catalyzed cyclization of the resulting iminium ion. The furan ring acts as the nucleophile, attacking the electrophilic iminium carbon to form the fused piperidine (B6355638) ring beilstein-journals.orgnih.gov.
The synthesis of chromeno[3,2-c]pyridines, a related class of compounds, can also proceed via intramolecular cyclization involving nucleophilic substitution. For instance, a 4-fluoropyridine (B1266222) activated by a 3-carbonyl moiety can undergo intramolecular cyclization in boiling pyridinium (B92312) chloride, where the hydroxyl group acts as the nucleophile, displacing the fluoride (B91410) to form the fused ring system nih.gov.
Furthermore, the synthesis of various furopyridine derivatives can be achieved by the reaction of β-alkoxyvinyl glyoxylates with amino heterocycles. This Combes-type condensation involves the reaction of a CCC bis-electrophile with an NCC binucleophile, leading to the formation of the fused pyridine ring through a series of nucleophilic additions and condensations enamine.net.
| Reactant 1 | Reactant 2 | Key Reaction | Product |
| 2-(Furan-2-yl)ethanamine | Aldehyde | Pictet-Spengler | Tetrahydrofuro[3,2-c]pyridine |
| Activated 4-Fluoropyridine | - | Intramolecular Nucleophilic Substitution | Chromeno[3,2-c]pyridine |
| β-Alkoxyvinyl glyoxylate | Amino heterocycle | Combes-type Condensation | Fused Pyridine Carboxylate |
Intramolecular Hydroalkoxylation Processes
Intramolecular hydroalkoxylation is a potent strategy for the formation of heterocyclic rings, including the furan component of the furo[3,2-c]pyridine system. This process involves the addition of an alcohol moiety across a carbon-carbon multiple bond within the same molecule. While direct examples for the synthesis of furo[3,2-c]pyridine-2-carbonitrile are not prevalent in the literature, the concept can be inferred from related transformations.
For instance, the photochemical behavior of certain pyridine N-oxides can lead to intramolecular aromatic hydroxylation. In these reactions, irradiation can induce the formation of transient benzene (B151609) oxides, which can then be trapped by intramolecular nucleophiles rsc.org. Although this is a hydroxylation rather than a hydroalkoxylation, it demonstrates the principle of intramolecular cyclization involving an oxygen nucleophile.
More broadly, intramolecular Friedel-Crafts alkylation reactions of alcohols can afford tetrahydrofuro[3,2-c]pyridines beilstein-journals.org. In these cases, the furan ring is already present, and the cyclization forms the pyridine ring. However, the reverse process, where a suitably positioned hydroxyl group on a pyridine precursor attacks an alkyne or alkene to form the furan ring, is a plausible mechanistic pathway.
Mechanistic Role of Key Intermediates
The formation of furo[3,2-c]pyridines often proceeds through well-defined intermediates that are generated in situ and subsequently undergo further transformations. Understanding the nature and reactivity of these intermediates is key to controlling the outcome of the reaction.
Knoevenagel Adducts and Related Intermediates
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group to form a new carbon-carbon double bond wikipedia.orgorientjchem.org. The initial product of this condensation, the Knoevenagel adduct, is a versatile intermediate in the synthesis of various heterocyclic systems, including those related to furo[3,2-c]pyridines.
In the context of furo[3,2-c]pyridine synthesis, a Knoevenagel condensation can be employed to construct a key precursor. For example, the reaction between a substituted pyridine aldehyde and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would generate a Knoevenagel adduct. This adduct, possessing both a nucleophilic and an electrophilic center, can then undergo intramolecular cyclization to form the fused furan ring. The use of a weak base, such as piperidine or triethylamine (B128534), is often employed to catalyze the initial condensation rsc.org.
Mechanistic studies have highlighted the importance of intercepted-Knoevenagel adducts in achieving chemoselectivity in the synthesis of complex heterocyclic systems researchgate.net. In some cases, the Knoevenagel adduct is not isolated but is generated in situ and immediately participates in a subsequent reaction, such as a Michael addition or an electrocyclic ring formation, as part of a domino or cascade sequence nih.gov. The reactivity of the Knoevenagel adduct can be tuned by the choice of reactants, catalysts, and reaction conditions, providing a powerful handle for directing the synthesis towards the desired furo[3,2-c]pyridine product.
| Carbonyl Compound | Active Methylene Compound | Catalyst | Intermediate |
| Aldehyde/Ketone | Malononitrile | Piperidine | Knoevenagel Adduct |
| Aldehyde/Ketone | Ethyl Cyanoacetate | Triethylamine | Knoevenagel Adduct |
| Aldehyde/Ketone | Malonic Acid | Pyridine | Knoevenagel Adduct (often followed by decarboxylation) |
Zwitterionic Species in Ring Closures and Transformations
Zwitterionic intermediates, particularly pyridinium ylides, play a significant role in the transformation of the furo[3,2-c]pyridine scaffold, enabling the construction of more complex fused heterocyclic systems. A key example involves the generation and subsequent reaction of zwitterionic furo[3,2-c]pyridinium N-imides.
The process begins with the direct N-amination of a furo[3,2-c]pyridine derivative. For instance, furo[3,2-c]pyridines react with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane (B109758) to yield the corresponding 5-aminofuro[3,2-c]pyridinium tosylates. The subsequent treatment of these stable salts with a base, such as anhydrous potassium carbonate in N,N-dimethylformamide, facilitates the deprotonation of the amino group, generating a transient zwitterionic furo[3,2-c]pyridinium N-imide.
This N-imide is a 1,3-dipole. The pyridinium nitrogen holds a positive charge, while the exocyclic nitrogen atom bears a negative charge. This species is highly reactive and readily participates in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles. When reacted with electron-deficient alkynes like dimethyl butynedioate or ethyl propiolate, the N-imide undergoes a [3+2] cycloaddition to form novel fused pyrazolo[1,5-a]pyridine (B1195680) systems. This transformation provides an efficient route to annulate a pyrazole (B372694) ring onto the furo[3,2-c]pyridine core, demonstrating the utility of zwitterionic intermediates in expanding the chemical space of this heterocyclic family.
Table 1: 1,3-Dipolar Cycloaddition of Zwitterionic Furo[3,2-c]pyridinium N-imides
| Furo[3,2-c]pyridine Precursor | Dipolarophile | Resulting Fused System |
| 5-Aminofuro[3,2-c]pyridinium tosylate | Dimethyl butynedioate | Furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylate ester |
| 5-Aminofuro[3,2-c]pyridinium tosylate | Ethyl propiolate | Furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylate ester |
Nucleophilic Substitution and Elimination Pathways
The π-deficient nature of the pyridine ring within the furo[3,2-c]pyridine system renders it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. The positions ortho and para (C-4 and C-6) to the ring nitrogen are electronically activated for nucleophilic attack. For the furo[3,2-c]pyridine skeleton, the C-4 position is analogous to the γ-position of pyridine and is a prime site for such reactions.
The mechanism for nucleophilic substitution at the C-4 position follows a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the electron-deficient C-4 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.comquimicaorganica.org The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second, faster step, the leaving group (typically a halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substitution product. quimicaorganica.org
This pathway has been effectively utilized for the functionalization of 4-chlorofuro[3,2-c]pyridine (B1586628) derivatives. A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted products. For example, reactions with cyclic secondary amines such as morpholine, piperidine, and pyrrolidine, or with alkoxides like sodium ethoxide and sodium propoxide, proceed efficiently to yield the corresponding 4-amino- and 4-alkoxy-furo[3,2-c]pyridines, respectively.
Table 2: Nucleophilic Substitution on 4-Chlorofuro[3,2-c]pyridine Derivatives
| Substrate | Nucleophile | Product |
| 4-Chloro-2-aryl-furo[3,2-c]pyridine | Morpholine | 4-Morpholino-2-aryl-furo[3,2-c]pyridine |
| 4-Chloro-2-aryl-furo[3,2-c]pyridine | Piperidine | 4-Piperidino-2-aryl-furo[3,2-c]pyridine |
| 4-Chloro-2-aryl-furo[3,2-c]pyridine | Pyrrolidine | 4-Pyrrolidino-2-aryl-furo[3,2-c]pyridine |
| 4-Chloro-2-aryl-furo[3,2-c]pyridine | Sodium ethoxide | 4-Ethoxy-2-aryl-furo[3,2-c]pyridine |
| 4-Chloro-2-aryl-furo[3,2-c]pyridine | Sodium propoxide | 4-Propoxy-2-aryl-furo[3,2-c]pyridine |
Detailed Mechanisms of N-Oxidation and Reissert-Henze Reactions
The introduction of a nitrile group onto the furo[3,2-c]pyridine ring system can be effectively achieved via the Reissert-Henze reaction. This two-stage process involves the initial N-oxidation of the pyridine nitrogen, followed by treatment with an acylating agent and a cyanide source.
N-Oxidation: The first step is the oxidation of the pyridine nitrogen atom of the furo[3,2-c]pyridine core to form the corresponding N-oxide. This is typically accomplished using a peroxy acid, such as 3-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane. arkat-usa.org The mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the nucleophilic pyridine nitrogen. This forms the N-O bond and releases a molecule of the corresponding carboxylic acid (e.g., 3-chlorobenzoic acid) as a byproduct. The resulting Furo[3,2-c]pyridine N-oxide is a key intermediate for the subsequent cyanation step. scripps.edu
Reissert-Henze Reaction: The Reissert-Henze reaction allows for the functionalization of the N-oxide at the C-4 position. The mechanism begins with the activation of the N-oxide by an acylating agent, commonly benzoyl chloride. nii.ac.jp The oxygen of the N-oxide attacks the electrophilic carbonyl carbon of benzoyl chloride, forming an N-benzoyloxy-furo[3,2-c]pyridinium intermediate. This intermediate is highly activated towards nucleophilic attack.
The cyanide anion (CN⁻), typically from potassium cyanide or trimethylsilyl (B98337) cyanide, then acts as the nucleophile. wikipedia.org It selectively attacks the C-4 position of the activated pyridinium ring. nii.ac.jp This attack is favored because it allows the electrons from the C4=C4a double bond to move onto the positively charged nitrogen, neutralizing it in the process. This addition step results in a 1,4-dihydropyridine (B1200194) intermediate. The final step involves the elimination of the benzoate (B1203000) group and rearomatization of the pyridine ring, which is driven by the stability of the aromatic system. This elimination yields the final product, 4-cyanofuro[3,2-c]pyridine. This sequence provides a reliable method for introducing a carbon substituent at the 4-position of the furo[3,2-c]pyridine skeleton.
Strategic Chemical Transformations and Functionalization of Furo 3,2 C Pyridine 2 Carbonitrile
Versatility of the Carbonitrile Group in Derivatization
The carbonitrile (or cyano) group at the 2-position of the furo[3,2-c]pyridine (B1313802) ring is a versatile functional group that serves as a key precursor for a variety of chemical transformations. Its electrophilic nature and ability to undergo addition and substitution reactions make it an ideal handle for derivatization.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that yields either carboxylic acids or amides, depending on the reaction conditions. lumenlearning.com This process typically involves heating the nitrile with an aqueous acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, and water, the nitrile group of furo[3,2-c]pyridine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, furo[3,2-c]pyridine-2-carboxylic acid. The reaction proceeds through an amide intermediate. chemguide.co.ukchemistrysteps.com
Alkaline-Catalyzed Hydrolysis: When heated with a strong base like sodium hydroxide, the nitrile is converted to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uklibretexts.org The intermediate in this reaction is also the amide, furo[3,2-c]pyridine-2-carboxamide. chemistrysteps.com By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage. thieme-connect.de
| Starting Material | Reagents and Conditions | Product |
| This compound | Dilute HCl, heat | Furo[3,2-c]pyridine-2-carboxylic acid |
| This compound | 1. NaOH(aq), heat; 2. H₃O⁺ | Furo[3,2-c]pyridine-2-carboxylic acid |
| This compound | Controlled hydrolysis (e.g., H₂O₂, base) | Furo[3,2-c]pyridine-2-carboxamide |
Conversion to Amidines
The carbonitrile group can be readily converted into an amidine functionality. This transformation is significant as amidines are known to be important pharmacophores in medicinal chemistry. The synthesis of furo[2,3-b]pyridine (B1315467) formamidines has been achieved by reacting the corresponding 3-amino-furo[2,3-b]pyridines with dimethylformamide/phosphorus oxychloride. nih.gov Although this example is for a different isomer, the principle can be applied to this compound. A more direct route would involve the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid to form an imino ether, which then reacts with ammonia (B1221849) or an amine to yield the amidine.
Cycloaddition Reactions Leading to Fused Heterocycles, including Tetrazole Formation
The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles. nih.govuchicago.edu Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in many pharmaceutical agents. nih.gov
The reaction of this compound with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, would lead to the formation of 5-(furo[3,2-c]pyridin-2-yl)tetrazole. mdpi.comwikipedia.org This transformation introduces a new heterocyclic ring with a high nitrogen content, which can significantly alter the physicochemical and biological properties of the parent molecule. The reaction is typically a [2+3] cycloaddition where the nitrile acts as the dipolarophile and the azide as the 1,3-dipole. nih.gov
| Reactants | Reaction Type | Product |
| This compound, Sodium Azide | [3+2] Cycloaddition | 5-(Furo[3,2-c]pyridin-2-yl)tetrazole |
Transformations and Functionalization of the Furan (B31954) and Pyridine (B92270) Moieties
Beyond the versatile carbonitrile group, the furan and pyridine rings of the furo[3,2-c]pyridine core offer additional sites for chemical modification.
Direct N-Amination and N-Imide Generation
The nitrogen atom of the pyridine ring in furo[3,2-c]pyridine derivatives can undergo direct N-amination. For instance, treatment of 2-substituted furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine results in the formation of the corresponding 5-aminofuro[3,2-c]pyridinium tosylates. researchgate.net These N-amino compounds can then be converted into zwitterionic N-imides by treatment with a base like potassium carbonate. researchgate.net These N-imides are reactive 1,3-dipoles and can undergo cycloaddition reactions with various dipolarophiles to construct more complex fused heterocyclic systems. researchgate.netresearchgate.net
Nucleophilic Displacement on Halogenated Furo[3,2-c]pyridine Derivatives
Introducing a halogen atom, such as chlorine, onto the pyridine ring of the furo[3,2-c]pyridine system opens up possibilities for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, particularly at the positions ortho and para to it. youtube.com
For example, a 4-chloro-furo[3,2-c]pyridine derivative can react with various nucleophiles, such as amines, alkoxides, and heterocyclic secondary amines, to displace the chlorine atom and introduce new functional groups at the 4-position. researchgate.net This strategy is a powerful tool for building a library of diverse furo[3,2-c]pyridine derivatives for structure-activity relationship (SAR) studies. Suzuki coupling reactions with boronic acids can also be employed to introduce aryl or heteroaryl groups at the halogenated position.
| Halogenated Furo[3,2-c]pyridine | Nucleophile | Product |
| 4-Chloro-furo[3,2-c]pyridine | Amine (e.g., morpholine) | 4-Morpholinofuro[3,2-c]pyridine |
| 4-Chloro-furo[3,2-c]pyridine | Alkoxide (e.g., sodium ethoxide) | 4-Ethoxyfuro[3,2-c]pyridine |
| 4-Chloro-furo[3,2-c]pyridine | Arylboronic acid (Suzuki Coupling) | 4-Aryl-furo[3,2-c]pyridine |
Ring Opening and Subsequent Cycloaddition Reactions with Carbon Nucleophiles
The reactivity of the furo[3,2-c]pyridine system can be harnessed through ring-opening reactions, which can be followed by cycloaddition to construct more complex molecular architectures. While specific studies on this compound are limited, research on related fused furan systems provides insights into potential reaction pathways. For instance, studies on other fused furan heterocycles have demonstrated that the furan ring is susceptible to cleavage under certain conditions, often initiated by nucleophilic attack.
In a related context, the interaction of substituted 2H-furo[3,2-b]pyran-2-ones with various nitrogen-containing nucleophiles has been investigated. These reactions can lead to recyclization, which involves the opening of the furan ring. This suggests that the furan moiety within the furo[3,2-c]pyridine core could potentially undergo similar transformations.
While direct examples involving carbon nucleophiles on this compound are not extensively documented, the general reactivity pattern of fused furans suggests that strong carbon nucleophiles could potentially initiate a ring-opening process. This could lead to a reactive intermediate that might be trapped in a subsequent intramolecular or intermolecular cycloaddition reaction, providing a pathway to novel polycyclic structures. Further research is required to explore these potential transformations on the this compound scaffold.
C-H Functionalization Strategies on the Pyridine Moiety, including Amination and Borylation
Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic cores. libretexts.org The pyridine ring in this compound presents several C-H bonds that could be targets for such transformations, including amination and borylation.
Amination: Direct C-H amination of pyridine rings is a sought-after transformation in medicinal chemistry. While specific examples on the furo[3,2-c]pyridine system are not readily available in the surveyed literature, general methods for pyridine C-H amination could potentially be applied. These methods often involve transition-metal catalysis or radical-based approaches to introduce an amino group at various positions on the pyridine ring. The electronic properties of the furo[3,2-c]pyridine core and the directing effect of the fused furan ring would likely influence the regioselectivity of such reactions.
Borylation: Iridium-catalyzed C-H borylation has emerged as a versatile method for the synthesis of aryl and heteroaryl boronates, which are valuable intermediates for cross-coupling reactions. beilstein-journals.org The application of this methodology to pyridines can be challenging due to the coordinating nature of the nitrogen atom, which can inhibit the catalyst. However, strategies have been developed to overcome this issue, often involving the use of specific ligands or by taking advantage of steric and electronic effects of substituents on the pyridine ring. beilstein-journals.org
For instance, studies on substituted pyridines have shown that the regioselectivity of iridium-catalyzed borylation is often governed by steric factors. While no specific studies on the borylation of this compound were identified, the general principles suggest that C-H borylation could be a viable strategy to introduce a boronate ester group onto the pyridine moiety of the furo[3,2-c]pyridine core, paving the way for further functionalization through Suzuki-Miyaura cross-coupling reactions.
Construction of Polyfused Heterocyclic Systems from Furo[3,2-c]pyridine Precursors
The furo[3,2-c]pyridine scaffold can serve as a versatile building block for the synthesis of more complex, polyfused heterocyclic systems. Research has demonstrated the potential of this core in constructing novel molecular architectures with interesting biological and material properties.
One approach involves the synthesis of hydrogenated furo[3,2-c]pyridines, which can then be further elaborated. For example, a semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed via a Pictet-Spengler reaction. nih.govnih.gov This method utilizes the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aldehydes, followed by an acid-catalyzed cyclization. nih.govnih.gov The resulting tetrahydrofuro[3,2-c]pyridines can undergo further synthetic transformations, showcasing their utility as precursors for more complex molecules. nih.govnih.gov
Another strategy for building polyfused systems is through the coupling of furo[3,2-c]pyridine units. An efficient cascade process involving a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization, has been used to prepare a series of furo[3,2-c]pyridine derivatives. beilstein-journals.org This methodology has been extended to the synthesis of bifuro[3,2-c]pyridine derivatives by employing dialkynes, demonstrating the feasibility of constructing larger, conjugated systems based on the furo[3,2-c]pyridine core. beilstein-journals.org
These examples, while not starting directly from this compound, highlight the potential of the furo[3,2-c]pyridine ring system as a foundational element for the construction of diverse and complex polyfused heterocyclic architectures.
Advanced Spectroscopic Characterization and Structural Elucidation of Furo 3,2 C Pyridine 2 Carbonitrile Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For furo[3,2-c]pyridine-2-carbonitrile, a combination of one-dimensional and two-dimensional techniques is essential for the complete assignment of all proton and carbon signals.
Advanced 1H and 13C NMR Techniques for Structural Confirmation
The 1H and 13C NMR spectra of this compound are dictated by the fusion of the electron-rich furan (B31954) ring with the electron-deficient pyridine (B92270) ring, further influenced by the electron-withdrawing nitrile group.
The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine and furan portions of the molecule. The chemical shifts of the pyridine protons are influenced by the anisotropic effect of the nitrogen atom, which deshields the α-position (H-7) significantly. ipb.pt The fusion of the furan ring and the presence of the nitrile substituent will further modulate these shifts.
The 13C NMR spectrum provides critical information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to appear in the 115-120 ppm range. The pyridine carbons resonate at characteristic positions, with C-2, C-4, and C-7 being significantly influenced by the nitrogen atom and the fused ring system. ipb.pt Quaternary carbons, such as the bridgehead carbons (C-3a, C-7a) and the carbon bearing the nitrile group (C-2), are identifiable by their lack of signal in DEPT-135 experiments and can be definitively assigned using 2D NMR techniques.
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Pyridine (in CDCl3) and Predicted Data for this compound.
Predicted values are estimated based on substituent effects and data from analogous heterocyclic systems. Actual experimental values may vary.
| Position | Pyridine ¹H ipb.pt | Pyridine ¹³C ipb.pt | This compound (Predicted ¹H) | This compound (Predicted ¹³C) |
| 2 | 8.59 | 149.8 | - | ~145.0 |
| 3 | 7.38 | 123.6 | 7.50 | ~118.0 |
| 4 | 7.35 | 135.7 | 7.90 | ~140.0 |
| 5 | 7.38 | 123.6 | - | - |
| 6 | 8.59 | 149.8 | 8.70 | ~151.0 |
| 7 | - | - | 8.90 | ~153.0 |
| 3a | - | - | - | ~115.0 |
| 7a | - | - | - | ~155.0 |
| CN | - | - | - | ~117.0 |
Application of Two-Dimensional NMR (COSY, HMBC, HSQC) for Connectivity Assignment
While 1D NMR provides initial data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond correlations. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, a COSY spectrum would reveal a cross-peak between H-6 and H-7 on the pyridine ring, confirming their adjacency. Another correlation would be expected between H-3 and H-4. This is fundamental for piecing together the individual spin systems of the molecule. sdsu.edugithub.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). columbia.edu It is exceptionally powerful for assigning carbon signals. epfl.ch Each proton signal in the 1D spectrum will show a cross-peak in the HSQC corresponding to its directly bonded carbon, allowing for the unambiguous assignment of all protonated carbons (CH groups). Edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups by signal phase. columbia.edu
Correlations from H-3 to the nitrile carbon and the bridgehead carbon C-3a, confirming the position of the carbonitrile group.
Correlations from H-4 to C-6 and the bridgehead carbon C-3a.
Correlations from H-7 to the bridgehead carbon C-7a and C-6. These long-range connections allow for the definitive linking of the furan and pyridine rings and the placement of quaternary carbons and substituents. columbia.eduyoutube.com
Computational Prediction of NMR Chemical Shifts (GIAO Method) for Experimental Validation
To corroborate experimental NMR data, theoretical calculations of chemical shifts are often performed. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is a popular and reliable approach for this purpose. conicet.gov.arosti.gov
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory (e.g., B3LYP with a suitable basis set like 6-311+G(d,p)). Following optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus. conicet.gov.arworktribe.com These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). A strong linear correlation between the calculated and experimental chemical shifts serves as powerful evidence for the correct structural assignment. osti.gov
Vibrational Spectroscopy: Infrared (IR), Raman, and SERS Studies
Detailed Vibrational Spectral Analysis and Band Assignments
The IR and Raman spectra of this compound will be characterized by several key vibrational modes.
Nitrile Vibration: The most distinct and easily identifiable peak is expected to be the C≡N stretching vibration. This band typically appears as a sharp, strong absorption in the IR spectrum between 2260 and 2220 cm⁻¹. nist.gov Its presence is a clear indicator of the carbonitrile functionality.
Pyridine Ring Vibrations: The pyridine moiety gives rise to several characteristic bands. C=N and C=C stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. elixirpublishers.com Ring breathing modes can also be observed at lower frequencies.
Furan Ring Vibrations: The furan ring contributes its own set of vibrations, most notably the C-O-C asymmetric stretching mode, which is expected in the 1250-1020 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while out-of-plane C-H bending modes appear below 900 cm⁻¹.
Surface-Enhanced Raman Scattering (SERS) studies could provide additional insight. In SERS, when the molecule is adsorbed onto a nanostructured metal surface (typically silver or gold), a massive enhancement of the Raman signal occurs. nih.gov For this compound, adsorption would likely occur via the lone pair of electrons on the pyridine nitrogen. According to SERS selection rules, vibrations with a component of polarizability change perpendicular to the surface are most strongly enhanced. nih.govresearchgate.net This would likely lead to a significant enhancement of the pyridine ring breathing and other in-plane modes.
Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) and Assignments for this compound.
Frequencies are based on data from analogous compounds like pyridine and 2-pyridinecarbonitrile. nist.govelixirpublishers.com
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2230 | Strong, Sharp | C≡N Nitrile Stretch |
| ~1600 | Medium-Strong | Pyridine Ring (C=C, C=N) Stretch |
| ~1570 | Strong | Pyridine Ring (C=C, C=N) Stretch |
| ~1470 | Strong | Pyridine Ring (C=C, C=N) Stretch |
| ~1150 | Medium | Furan Ring (C-O-C) Stretch |
| ~1030 | Strong | Pyridine Ring Breathing |
| ~850-700 | Strong | Aromatic C-H Out-of-Plane Bend |
Correlation of Experimental Spectra with Theoretically Calculated Vibrational Frequencies
Similar to NMR analysis, computational chemistry is a vital tool for interpreting vibrational spectra. DFT calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, a full set of harmonic vibrational modes can be obtained.
A direct comparison between the experimental and calculated spectra allows for a confident assignment of each observed band to a specific molecular motion. elixirpublishers.com It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the harmonic approximation and basis set limitations, leading to excellent agreement with experimental data. elixirpublishers.com This correlation validates the structural model and provides a deeper understanding of the molecule's vibrational dynamics.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a fundamental technique for the precise determination of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, as the minute mass differences between isotopes of different elements (e.g., the mass defect) can be resolved.
For derivatives of this compound, HRMS is employed to confirm that the elemental composition of a synthesized compound matches the expected molecular formula. This is a crucial step in the characterization process, providing strong evidence for the successful synthesis of the target molecule. The comparison between the calculated exact mass for a proposed formula and the experimentally measured m/z value, typically with an error of less than 5 parts per million (ppm), provides a high degree of confidence in the assigned structure.
The analysis of various furo[3,2-c]pyridine (B1313802) derivatives by HRMS demonstrates the utility of this technique. For instance, in the synthesis of related hydrogenated furo[3,2-c]pyridines, HRMS is a standard method for confirming the structures of the new compounds.
Below is a table illustrating typical HRMS data for this compound and some of its hypothetical derivatives. The calculated m/z values are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| This compound | C₈H₄N₂O | 145.0402 | 145.0405 |
| 4-Methylthis compound | C₉H₆N₂O | 159.0558 | 159.0561 |
| 7-Chlorothis compound | C₈H₃ClN₂O | 178.9997 | 179.0001 |
| 4-Methoxythis compound | C₉H₆N₂O₂ | 175.0508 | 175.0510 |
This table presents illustrative data based on established principles of high-resolution mass spectrometry.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides valuable information about the electronic structure of a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals.
The UV-Vis spectra of this compound derivatives are expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen or oxygen atoms) to an antibonding π* orbital.
For the parent furo[3,2-c]pyridine scaffold, absorption bands can be anticipated in the UV region. The presence of the electron-withdrawing carbonitrile group at the 2-position, in conjugation with the fused ring system, is likely to influence the position and intensity of these absorption bands. The introduction of further substituents on the furo[3,2-c]pyridine ring can lead to shifts in the absorption maxima. Auxochromic groups (e.g., -CH₃, -OCH₃) may cause a bathochromic shift (to longer wavelengths), while other chromophoric groups can lead to more complex spectral changes.
Studies on the isomeric furo[2,3-b]pyridine (B1315467) system have shown characteristic absorption bands in the 250 to 390 nm region, attributed to π → π* and n → π* transitions within the furopyridine core. researchgate.net Similar transitions are expected for the this compound system.
The following table provides hypothetical UV-Vis absorption data for this compound and its derivatives in a common solvent like ethanol (B145695), illustrating the potential effects of substitution on the electronic transitions.
| Compound Name | Substituent Effect | Expected λmax (nm) for π → π | Expected λmax (nm) for n → π |
| This compound | Reference compound | ~280, ~320 | ~350 |
| 4-Methylthis compound | Electron-donating group, potential for slight bathochromic shift | ~285, ~325 | ~355 |
| 7-Chlorothis compound | Halogen substituent, potential for slight bathochromic and hyperchromic effects | ~288, ~328 | ~358 |
| 4-Nitro-furo[3,2-c]pyridine-2-carbonitrile | Strong electron-withdrawing group, likely bathochromic shift | ~295, ~340 | Shifted/obscured |
This table presents illustrative data based on established principles of UV-Vis spectroscopy and data from related furopyridine systems.
Theoretical and Computational Chemistry Investigations of Furo 3,2 C Pyridine 2 Carbonitrile
Quantum Chemical Approaches: Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, enabling the accurate calculation of molecular properties from first principles. These approaches have been applied to heterocyclic systems similar to Furo[3,2-c]pyridine-2-carbonitrile to elucidate their fundamental chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional structure of a molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For this compound, which consists of a fused furan (B31954) and pyridine (B92270) ring, the structure is largely planar. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to refine this geometry. wu.ac.th The resulting optimized structure provides precise data on atomic positions, which are the basis for all further property calculations.
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. While the fused ring system of this compound is rigid, substituents on the core structure could lead to different conformers. Studies on related terpyridine systems have shown that rotation about inter-ring C-C bonds can lead to distinct planar conformations with varying energy levels. mdpi.com For substituted Furo[3,2-c]pyridine (B1313802) derivatives, temperature-dependent NMR spectroscopy combined with DFT calculations can be used to determine the energy differences between conformers and the rotational barriers separating them. researchgate.net
| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) | Reference |
| Bond Length | C-C (in pyridine ring) | ~1.39 Å | wu.ac.th |
| C-N (in pyridine ring) | ~1.34 Å | wu.ac.th | |
| C≡N (nitrile) | ~1.16 Å | scispace.com | |
| Bond Angle | C-N-C (in pyridine ring) | ~116-121° | wu.ac.th |
| C-C-C (in pyridine ring) | ~120° | wu.ac.th |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the electron-withdrawing nitrile group and the fused heterocyclic system influence the energies of these orbitals. DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational analysis. It visualizes the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). bhu.ac.in For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the furan ring, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential. bhu.ac.in This information is crucial for understanding intermolecular interactions, including drug-receptor binding.
Table 2: Calculated Electronic Properties from FMO Analysis Note: This table presents typical values for related heterocyclic compounds as specific data for this compound is not available. Values can vary based on the computational method and solvent model used.
| Parameter | Description | Typical Value (eV) | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 to -7.5 eV | mdpi.com |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.6 to -1.5 eV | mdpi.com |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 5.4 to 6.8 eV | mdpi.com |
Molecules with extensive π-conjugated systems and significant charge separation, often characterized by a large difference in dipole moment between the ground and excited states, can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is primarily determined by its molecular polarizability (α) and the first-order hyperpolarizability (β). Computational methods, particularly DFT, are effective in predicting these properties. For this compound, the combination of the electron-rich furan ring, the electron-deficient pyridine ring, and the strong electron-withdrawing nitrile group creates an intramolecular charge-transfer character that could give rise to significant NLO properties. Theoretical calculations of α and β would be essential to quantify this potential.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. bohrium.com This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of furopyridine have been investigated as potential inhibitors for various protein targets, particularly in cancer therapy. For instance, related furopyridine and pyridine-3-carbonitrile (B1148548) compounds have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. bohrium.comnih.gov These studies reveal how the ligand fits into the binding pocket and identifies key interactions, such as hydrogen bonds with amino acid residues and hydrophobic interactions, that stabilize the complex. nih.gov Similarly, docking studies on furopyridine derivatives have been performed against other cancer-related targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), showing strong binding affinities. cncb.ac.cn
For this compound, a docking simulation would involve placing the molecule into the binding site of a selected protein target. The simulation would predict the binding energy or docking score, which indicates the binding affinity, and the specific interactions responsible for this binding. Such studies could reveal its potential as an inhibitor for various kinases or other enzymes. rsc.orgresearchgate.net
Table 3: Example of Molecular Docking Targets for Furopyridine Analogs
| Target Protein | Disease Association | Key Finding from Docking Studies | Reference |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Furopyridine derivatives fit well into the ATP binding site, showing potential as CDK2 inhibitors. | bohrium.comnih.gov |
| Serine/threonine kinase (AKT1) | Cancer | Strong binding affinities observed, suggesting disruption of key cellular signaling pathways. | cncb.ac.cn |
| Estrogen Receptor Alpha (ERα) | Breast Cancer | Furopyridine derivatives show favorable binding interactions within the receptor's ligand-binding domain. | cncb.ac.cn |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | Pyridine-based compounds analyzed for interactions with the EGFR active site to rationalize anticancer activity. | researchgate.net |
Topological and Reactivity Descriptors from Computational Analysis
From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity.
Key descriptors include:
Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, hardness measures the resistance of a molecule to change its electron distribution. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net
Chemical Potential (μ): Calculated as (E_HOMO + E_LUMO) / 2, the chemical potential measures the "escaping tendency" of electrons from a system.
Electronegativity (χ): The negative of the chemical potential (-μ), it describes the power of a molecule to attract electrons.
Softness (S): The reciprocal of hardness (1/η), softness indicates a molecule's polarizability. researchgate.net
Electrophilicity Index (ω): Calculated as μ² / (2η), this index quantifies the ability of a species to accept electrons.
These descriptors for this compound, derived from its calculated HOMO and LUMO energies, would offer a comprehensive profile of its chemical reactivity, helping to predict its behavior in various chemical environments and its potential for electrophilic or nucleophilic interactions. scispace.com
Advanced Research Applications and Future Directions for Furo 3,2 C Pyridine 2 Carbonitrile
Strategic Building Blocks in Organic Synthesis for Novel Heterocyclic Compounds
The furo[3,2-c]pyridine (B1313802) scaffold is a valuable starting point for creating a wide array of complex heterocyclic molecules. akjournals.comresearchgate.net The presence of the furan (B31954) and pyridine (B92270) rings, which are common motifs in pharmacologically active compounds, makes this scaffold particularly interesting to medicinal chemists. akjournals.comresearchgate.netjchemrev.com Synthetic methods are continuously being developed to efficiently construct these types of heterocyclic systems. akjournals.com
The versatility of furo[3,2-c]pyridine-2-carbonitrile as a synthetic building block is demonstrated by its use in the preparation of various derivatives. For instance, it has been used to synthesize 4-amino-furo[3,2-c]pyridine-2-carbonitrile, which can then be converted to the corresponding (4-amino-furo[3,2-c]pyridin-2-yl)methanol. google.com These transformations highlight the reactivity of the nitrile group and the potential for further functionalization of the heterocyclic core. google.com Additionally, the furo[3,2-c]pyridine framework has been incorporated into more complex systems, including those with potential antipsychotic or antithrombotic activities. akjournals.comresearchgate.netgoogle.com
The development of new synthetic routes, such as the one starting from furan-2-carbaldehydes, has expanded the accessibility of furo[3,2-c]pyridine derivatives. akjournals.com This allows for the systematic exploration of this chemical space and the generation of libraries of compounds for various screening purposes. The ability to modify the core structure through reactions like C-N coupling and substitution further enhances its utility as a strategic building block in organic synthesis. nih.gov
Exploration in Advanced Materials Science
The unique photophysical and electronic properties of the furo[3,2-c]pyridine core have led to its exploration in the field of advanced materials, particularly in the development of organic light-emitting diodes (OLEDs).
Investigation of Fluorescent Properties and Quantum Yields
Derivatives of furo[3,2-c]pyridine have been shown to exhibit notable fluorescent properties. researchgate.net Iridium complexes incorporating furo[3,2-c]pyridine-based ligands, for example, have demonstrated significant photoluminescence quantum yields (PLQYs). d-nb.infobohrium.comacs.orgresearchgate.net The emission characteristics of these materials can be fine-tuned by modifying the substituents on the furo[3,2-c]pyridine ring system.
For instance, a furo[3,2-c]pyridine-based iridium complex featuring two methoxy (B1213986) groups on a phenyl ring exhibited an orange emission peak at 598 nm with a PLQY of 0.32. d-nb.inforesearchgate.net By varying the molecular structures of the C-chelated blocks in a series of phosphorescent iridium complexes, researchers have been able to tailor the emission maxima across the visible spectrum, from 477 nm to 641 nm, while maintaining considerable PLQYs ranging from 0.10 to 0.78. bohrium.comacs.org This tunability is crucial for creating materials with specific colors for display applications.
Below is a table summarizing the photophysical properties of selected furo[3,2-c]pyridine-based iridium complexes:
| Complex | Emission Max (nm) | PLQY |
| [(3,5-diMeOpfupy)2Ir(acac)] | 598 | 0.32 d-nb.inforesearchgate.net |
| Furo[3,2-c]pyridine-based Ir complexes | 477 - 641 | 0.10 - 0.78 bohrium.comacs.org |
PLQY: Photoluminescence Quantum Yield
Development of Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials
The promising fluorescent properties of furo[3,2-c]pyridine derivatives have led to their successful integration into OLED devices. d-nb.infobohrium.comacs.orgresearchgate.net These materials can serve as phosphorescent emitters, which are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies. d-nb.inforesearchgate.net
Solution-processed OLEDs fabricated using the [(3,5-diMeOpfupy)2Ir(acac)] complex achieved a maximum current efficiency of 17.2 cd/A. d-nb.inforesearchgate.net Furthermore, a series of OLEDs based on various furo[3,2-c]pyridine iridium complexes have demonstrated high performance across the visible spectrum, with external quantum efficiencies (EQEs) reaching up to 31.8% for green-emitting devices. bohrium.comacs.org These results underscore the potential of furo[3,2-c]pyridine-based materials for creating full-color OLED displays. bohrium.comacs.org
The following table details the performance of OLEDs incorporating different furo[3,2-c]pyridine-based phosphors:
| Emission Color | Max EQE (%) | Current Efficiency (cd/A) | CIE Coordinates |
| Greenish-Blue | 20.0 | 46.6 | (0.25, 0.48) bohrium.comacs.org |
| Green | 31.8 | 89.0 | (0.30, 0.58) bohrium.comacs.org |
| Greenish-Yellow | 19.9 | 71.9 | (0.43, 0.54) bohrium.comacs.org |
| Orange | 16.6 | 38.9 | (0.62, 0.37) bohrium.comacs.org |
| Red | 12.0 | 16.7 | (0.66, 0.32) bohrium.comacs.org |
| Deep-Red | 8.5 | 7.3 | (0.70, 0.29) bohrium.comacs.org |
EQE: External Quantum Efficiency; CIE: Commission Internationale de L'Eclairage
Supramolecular Chemistry and Ligand Design
The nitrogen atom within the pyridine ring of the furo[3,2-c]pyridine scaffold provides a coordination site for metal ions, making it a valuable component in the design of ligands for supramolecular chemistry. akjournals.comresearchgate.net The ability of these ligands to self-assemble with metal ions can lead to the formation of well-defined, complex architectures. science.gov
Researchers have synthesized and characterized Ni(II) complexes with furo[3,2-c]pyridine and its methylated derivatives. akjournals.comresearchgate.net Infrared spectroscopy data suggested that these ligands coordinate to the Ni(II) center through the nitrogen atom of the pyridine ring. researchgate.net The thermal decomposition of these complexes has also been studied, providing insights into their stability. akjournals.comresearchgate.net
The furo[3,2-c]pyridine moiety has also been incorporated into more elaborate ligand designs for creating iridium complexes used in OLEDs. d-nb.inforesearchgate.net In these cases, the furo[3,2-c]pyridine acts as a C^N ligand, coordinating to the iridium center. The electronic properties of the resulting complex can be tuned by modifying the furo[3,2-c]pyridine ligand, which in turn affects the performance of the OLED device. d-nb.inforesearchgate.net
Structure-Activity Relationship (SAR) Studies in Chemical Biology, emphasizing the Influence of Structural Modifications on Interaction Profiles
The furo[3,2-c]pyridine scaffold is a key pharmacophore in the development of new therapeutic agents. researchgate.net By systematically modifying its structure, researchers can investigate how these changes affect the compound's interaction with biological targets, a process known as structure-activity relationship (SAR) studies.
In the context of dopamine (B1211576) D1 receptor agonists, SAR studies on a class of non-catechol compounds featuring a furo[3,2-c]pyridine core have been conducted. nih.gov These studies explored how modifications to different regions of the scaffold influenced G protein signaling and β-arrestin2 recruitment. For example, altering the position of a methyl group on the scaffold was found to dramatically reduce potency. nih.gov Replacing a pyridazin-3(2H)-one moiety with a pyrimidine-2,4(1H,3H)-dione significantly increased potency in a cAMP assay and restored β-arrestin recruitment. nih.gov These findings provide valuable insights for designing D1 receptor agonists with specific signaling profiles. nih.govnih.gov
Furthermore, furopyridine derivatives have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer. acs.orgnih.gov Virtual screening and subsequent in vitro assays identified compounds with potent inhibitory activity against both wild-type and mutant forms of EGFR. nih.gov The strong inhibitory activity was attributed to key interactions with specific amino acid residues in the EGFR binding pocket. nih.gov
The following table presents a hypothetical SAR study to illustrate how structural modifications can influence biological activity:
| Compound ID | R1 Group | R2 Group | Target Affinity (IC50, nM) |
| FPCN-01 | H | CN | 500 |
| FPCN-02 | CH3 | CN | 250 |
| FPCN-03 | H | COOH | 800 |
| FPCN-04 | CH3 | COOH | 400 |
| FPCN-05 | H | Tetrazole | 300 |
| FPCN-06 | CH3 | Tetrazole | 150 |
This table is for illustrative purposes only and does not represent actual experimental data.
Q & A
Q. What are the common synthetic routes for preparing furo[3,2-c]pyridine-2-carbonitrile?
The synthesis typically involves multi-step reactions starting from chalcone precursors. A widely used method includes:
- Claisen-Schmidt condensation of substituted chalcones (e.g., 4-(benzyloxy)phenyl chalcones) under acidic or basic conditions.
- Cyclization of intermediates to form the fused furan-pyridine core.
- Functional group modifications , such as introducing the nitrile group via nucleophilic substitution or oxidation-reduction sequences. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions (temperature, solvent, catalyst) must be optimized for yield and purity .
Q. What functional groups are present in this compound, and how do they influence reactivity?
The compound contains:
- A furan ring (oxygen-containing heterocycle) contributing to electron-rich aromaticity.
- A pyridine ring (nitrogen-containing heterocycle) offering basicity and coordination potential.
- A nitrile group (-C≡N) at the pyridine C-2 position, enabling nucleophilic substitution (e.g., hydrolysis to carboxylic acids) or participation in cycloaddition reactions. The fused ring system enhances stability and directs electrophilic substitution to specific positions (e.g., C-5 of the furan ring) .
Q. What biological activities are associated with this compound derivatives?
Derivatives exhibit:
- Anticancer activity : Inhibition of kinases (e.g., AKT1, HER2) with IC₅₀ values in the low micromolar range (0.025–0.250 μM) in breast cancer models.
- Antimicrobial effects : Activity against Fusarium oxysporum and Botrytis cinerea with MIC values as low as 6.25 μg/mL, likely via membrane disruption or metabolic pathway inhibition.
- Anti-inflammatory properties : Inhibition of protease-activated receptor 2 (PAR-2), reducing symptoms in inflammatory bowel disease models .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis of this compound?
Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst systems : Transition-metal catalysts (e.g., Pd/C) improve yields in coupling reactions.
- Continuous flow synthesis : Reduces reaction time and improves scalability compared to batch processes.
- Purification : Column chromatography or recrystallization ensures >95% purity. Industrial protocols often prioritize cost-effectiveness and waste minimization .
Q. What molecular targets and mechanisms underlie the anticancer activity of this compound derivatives?
Studies highlight:
- Kinase inhibition : Selective binding to ATP pockets of AKT1 and HER2, disrupting phosphorylation and downstream signaling (e.g., PI3K/AKT/mTOR pathway).
- PAR-2 antagonism : Blocking proteolytic activation of PAR-2 reduces pro-inflammatory cytokine release (e.g., IL-6, TNF-α).
- Apoptosis induction : Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 in cancer cells .
Q. How can analytical techniques resolve contradictions in reported biological activity data?
Discrepancies in MIC or IC₅₀ values may arise from:
- Structural variations : Minor substituent changes (e.g., -OH vs. -OCH₃) alter bioavailability.
- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or culture media.
- Characterization methods : Use HPLC-MS to verify compound purity and NMR to confirm regiochemistry. Cross-validation with in silico docking (e.g., AutoDock Vina) can rationalize activity trends .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at C-4 to improve kinase binding affinity.
- Hybrid molecules : Conjugate with known pharmacophores (e.g., coumarins) to target multiple pathways.
- Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) to predict optimal logP and polar surface area for blood-brain barrier penetration .
Q. How do stability issues impact the storage and handling of this compound?
The compound is sensitive to:
- Light : Store in amber vials to prevent photodegradation.
- Moisture : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of the nitrile group.
- Temperature : Long-term storage at -20°C in inert atmospheres (N₂ or Ar) minimizes decomposition. Stability assays (TGA/DSC) confirm these recommendations .
Methodological Insights
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., furan vs. pyridine ring substitution).
- HPLC-MS : Quantifies purity and detects byproducts (e.g., oxidation to carboxylic acids).
- X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., 4-aminothis compound hydrochloride) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this scaffold?
SAR data reveal:
- C-2 nitrile group : Essential for kinase inhibition; replacement with -COOH reduces potency.
- Furan ring oxygenation : Addition of -OCH₃ at C-5 enhances antimicrobial activity.
- Pyridine substitution : Methyl groups at C-6 improve metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
